molecular formula C13H14N2Na2O5S B13863045 Acetaminophen Mercapurate Disodium Salt

Acetaminophen Mercapurate Disodium Salt

Cat. No.: B13863045
M. Wt: 356.31 g/mol
InChI Key: SPMHRFYUMSFOQT-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaminophen Mercapurate Disodium Salt typically involves the conjugation of acetaminophen with mercapturic acid. The process begins with the acetylation of p-aminophenol to form acetaminophen, followed by conjugation with mercapturic acid under specific conditions . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the crude product through recrystallization techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Acetaminophen Mercapurate Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols . The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of Acetaminophen Mercapurate Disodium Salt involves its role as a detoxified metabolite of acetaminophen. It is formed through the conjugation of acetaminophen with mercapturic acid, which is then excreted from the body. This process helps in the detoxification of acetaminophen by converting it into a less toxic form . The molecular targets and pathways involved include the enzymes responsible for phase II metabolism, such as glutathione S-transferases .

Properties

Molecular Formula

C13H14N2Na2O5S

Molecular Weight

356.31 g/mol

IUPAC Name

disodium;2-acetamido-3-(5-acetamido-2-oxidophenyl)sulfanylpropanoate

InChI

InChI=1S/C13H16N2O5S.2Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);;/q;2*+1/p-2

InChI Key

SPMHRFYUMSFOQT-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+]

Origin of Product

United States

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